molecular formula C28H32N4O2S B2702399 N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115458-34-8

N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2702399
CAS RN: 1115458-34-8
M. Wt: 488.65
InChI Key: DPYSTJXACQQVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H32N4O2S and its molecular weight is 488.65. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing various analogs of complex acetamides and pyrrolopyrimidines, assessing their potential as kappa-opioid agonists, demonstrating the importance of structural variations in enhancing biological activity (J. J. Barlow et al., 1991; G. Costello et al., 1991). These studies underline the significance of chemical modifications in discovering new therapeutic candidates.

Antimicrobial and Antitumor Activities

The development of heterocyclic compounds incorporating various moieties, such as thiadiazole and pyrimidine, has been reported for their potential antimicrobial and insecticidal properties (A. Fadda et al., 2017). Additionally, novel syntheses of thieno[3,2-d]pyrimidines and related derivatives have been explored for their antitumor activities, highlighting the broad application of these compounds in developing cancer therapies (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Dual Inhibitors for Cancer Therapy

The design and synthesis of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, exhibiting potential as antitumor agents, indicate the strategic importance of targeting multiple pathways in cancer treatment (A. Gangjee et al., 2009).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-5-20-11-9-10-14-23(20)29-24(33)18-35-28-30-25-22(21-12-7-6-8-13-21)17-31(4)26(25)27(34)32(28)16-15-19(2)3/h6-14,17,19H,5,15-16,18H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYSTJXACQQVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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